Mezlocillin sodium monohydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O8S2.Na.H2O/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);;1H2/q;+1;/p-1/t12-,13-,14+,17-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXDIDROKIDGNE-SYNJJEHYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N5NaO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80495-46-1 | |
| Record name | Mezlocillin sodium monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080495461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEZLOCILLIN SODIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CWW8B5904 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for Mezlocillin (B1676548) and its Analogues
Mezlocillin can be synthesized via several pathways, most notably from readily available penicillin derivatives like ampicillin (B1664943) or from the fundamental precursor, 6-aminopenicillanic acid.
The most common and direct synthetic route to Mezlocillin involves the acylation of ampicillin. chemicalbook.com In this method, ampicillin, which already contains the required D-2-phenylacetamido group, is reacted with a specialized acylating agent. The reaction acylates the free amino group of the ampicillin side chain.
The key reagent for this transformation is 3-chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI) . chemicalbook.comresearchgate.net The synthesis is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the hydrochloric acid generated during the reaction. chemicalbook.comgoogle.com The reaction can be performed in various solvent systems, including aqueous mixtures with acetone (B3395972) or tetrahydrofuran (B95107) (THF). google.comgoogle.com A patent describes a process where Ampicillin trihydrate is reacted with CMI in a water-acetone mixture under alkaline conditions provided by sodium bicarbonate. google.com
Table 1: Key Reactants for Mezlocillin Synthesis from Ampicillin Click on a row to learn more about the compound.
| Compound Name | Role |
|---|---|
| Ampicillin Trihydrate | Starting material, provides the penicillin core and part of the side chain. |
| 3-chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI) | Acylating agent, adds the mesyl-imidazolidinone moiety. |
| Sodium Bicarbonate / Triethylamine | Base, neutralizes acid byproduct. |
An alternative to starting with ampicillin is to build the molecule from the foundational penicillin nucleus, 6-aminopenicillanic acid (6-APA) . nih.gov This approach provides greater flexibility but requires more synthetic steps. The synthesis involves first attaching the D-2-phenylacetylamino side chain with its reactive amino group to the 6-APA core, effectively synthesizing an ampicillin-like intermediate, which is then acylated with CMI as described previously.
Acylation Reactions and Intermediate Compounds
The central reaction in Mezlocillin synthesis is the formation of the ureido bond by acylating an amino group. The primary intermediate compound that facilitates this is 3-chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI). researchgate.net
CMI itself is synthesized from simpler precursors. The process begins with 2-imidazolidinone , which is first sulfonated using methanesulfonyl chloride to produce 1-methanesulfonyl-2-imidazolidinone . chemicalbook.com This intermediate is then reacted with phosgene to add the reactive chlorocarbonyl group, yielding the final CMI acylating agent. chemicalbook.com
Due to its high reactivity, CMI is also considered a potential genotoxic impurity in the final drug substance. researchgate.net Its levels must be strictly controlled to ensure the safety of the pharmaceutical product, often requiring sensitive analytical methods for detection at parts-per-million (ppm) levels. researchgate.net
Crystallization and Purification Techniques for Mezlocillin Sodium Monohydrate
After the acylation reaction, the resulting Mezlocillin must be isolated and purified. A common procedure involves an initial extraction, followed by acidification of the aqueous solution to precipitate Mezlocillin acid. google.comgoogle.com The choice of solvent system for this crystallization is critical for obtaining high purity and good yield. Various systems have been described, including acetone/water, ethanol/water, and isopropanol/water. google.com
Once the Mezlocillin acid is obtained as a solid, it is converted to its more stable and water-soluble sodium salt. This is typically achieved by reacting the Mezlocillin acid with a sodium salt-forming agent, such as a sodium alkoxide, in a suitable solvent. google.com The final product, Mezlocillin sodium, is often crystallized as a monohydrate. nih.gov
The purity of the final product is paramount. Advanced chromatographic techniques are employed to detect and quantify any impurities, including unreacted starting materials and polymerized byproducts. nih.gov Studies have utilized both High-Performance Size-Exclusion Chromatography (HPSEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to effectively separate and identify different types of polymerized impurities in Mezlocillin sodium. nih.gov
Table 2: Solvent Systems in Mezlocillin Purification Click on a row to see details.
| Process Step | Solvent System Examples | Purpose |
|---|---|---|
| Acylation Reaction | Water/Acetone, Water/Tetrahydrofuran (THF) | To dissolve reactants and facilitate the chemical reaction. google.comgoogle.com |
| Extraction | Isopropyl ether, Ethyl acetate | To separate the product from water-soluble impurities. google.comgoogle.com |
Stereochemical Considerations in Mezlocillin Synthesis
Like all penicillins, Mezlocillin is a chiral molecule, and its biological activity is dependent on its specific stereochemistry. The core penam (B1241934) structure has a defined absolute configuration of (2S,5R,6R). chemicalbook.comlongdom.org Furthermore, the side chain contains an additional chiral center at the carbon atom adjacent to the phenyl group. For Mezlocillin, this center must have the (R) configuration. chemicalbook.comnih.gov
The synthesis strategy is designed to preserve this required stereochemistry. By using ampicillin as a starting material, the correct stereochemistry is already incorporated. chemicalbook.com Ampicillin itself is synthesized using D-(-)-α-aminophenylacetic acid, which possesses the necessary (R) configuration at the alpha-carbon. This chirality is maintained throughout the acylation reaction, ensuring the final Mezlocillin product has the correct three-dimensional structure. longdom.org This method is an example of a stereospecific synthesis that relies on a chiral starting material to control the stereochemical outcome of the final product. wikipedia.org
Molecular Mechanisms of Antimicrobial Action of Mezlocillin Sodium Monohydrate
Inhibition of Bacterial Cell Wall Biosynthesis
The primary mechanism of action for Mezlocillin (B1676548), like other beta-lactam antibiotics, is the inhibition of bacterial cell wall biosynthesis. wikipedia.orgwikidoc.org This inhibition specifically targets the third and final stage of peptidoglycan synthesis. drugbank.comnih.govselleckchem.com Peptidoglycan is a critical polymer that forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural integrity and protection against osmotic pressure. wikipedia.org By blocking the final steps of its assembly, Mezlocillin prevents the formation of a functional cell wall, which is essential for bacterial growth, cell division, and survival. nih.govwikipedia.org This disruption of cell wall synthesis is the initial and critical step in the antibiotic's bactericidal cascade. drugbank.comselleckchem.com
Interaction with Penicillin-Binding Proteins (PBPs)
Mezlocillin's inhibitory effect on cell wall synthesis is mediated through its direct interaction with a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). ncats.iodrugbank.comnih.gov These proteins are located on the outer surface of the bacterial cytoplasmic membrane where peptidoglycan synthesis occurs. nih.govoup.com PBPs are the natural catalysts for the final steps of peptidoglycan assembly. wikipedia.orgtaylorandfrancis.com Mezlocillin, by binding to these proteins, inactivates them, thereby halting cell wall construction. wikipedia.orgtaylorandfrancis.com
Different beta-lactam antibiotics exhibit varying affinities for different types of PBPs. taylorandfrancis.com Research on Escherichia coli K-12 has shown that Mezlocillin has a high affinity for specific PBP subtypes. Its primary target is PBP 3, which it inhibits at a concentration of approximately 0.025 µg/ml. asm.org The inhibition of PBP 3 specifically disrupts bacterial septation, leading to the formation of long, filamentous bacterial forms. taylorandfrancis.comasm.org At higher concentrations, Mezlocillin also binds to other essential PBPs, such as PBP 1a and PBP 1b, which results in the formation of spheroplasts—osmotically sensitive, wall-deficient cells—and subsequent lysis. taylorandfrancis.comasm.org
| PBP Subtype | Inhibitory Concentration (50%) | Resulting Morphological Effect |
|---|---|---|
| PBP 3 | ~0.025 µg/ml asm.org | Filamentation asm.org |
| PBP 1a / 1b | Higher Concentrations asm.org | Spheroplasting and Lysis taylorandfrancis.comasm.org |
PBPs are essential enzymes that catalyze the transpeptidation reaction, which creates the cross-links between the short peptide chains of adjacent glycan strands in the peptidoglycan layer. oup.comresearchgate.net This cross-linking process is what gives the peptidoglycan mesh its strength and rigidity. researchgate.net PBPs are categorized into high-molecular-weight (HMW) and low-molecular-weight (LMW) groups. wikipedia.orgoup.com HMW PBPs are multimodular and are responsible for both polymerizing the glycan chains (transglycosylation) and cross-linking them (transpeptidation). wikipedia.orgoup.com By binding irreversibly to the active site of these transpeptidases, Mezlocillin blocks the formation of these crucial peptide bonds, weakening the cell wall. taylorandfrancis.comresearchgate.net
Induction of Bacterial Cell Lysis and Autolytic Processes
The ultimate consequence of inhibiting cell wall synthesis is the death of the bacterium through lysis. wikipedia.orgwikidoc.org Once the cell wall's structural integrity is compromised, the cell can no longer withstand the internal turgor pressure, leading to rupture of the cell membrane and cell death. wikipedia.orgmit.edu This lytic event is not merely a passive mechanical failure but is also actively mediated by the bacterium's own enzymes. drugbank.comnih.gov
Bacterial cells possess autolysins, a group of endogenous hydrolytic enzymes that are normally involved in the remodeling of the cell wall during growth and division. drugbank.comnih.gov The activity of these enzymes is tightly regulated to prevent uncontrolled self-destruction. It is hypothesized that beta-lactam antibiotics like Mezlocillin may interfere with an inhibitor of these autolysins. drugbank.comnih.govselleckchem.commedtigo.com By blocking the inhibitor, the antibiotic effectively unleashes the cell's own autolytic enzymes, which then begin to degrade the already weakened peptidoglycan, accelerating the process of cell wall disintegration and lysis. drugbank.comnih.goviqb.es
In Vitro Antimicrobial Spectrum and Potency of Mezlocillin Sodium Monohydrate
Efficacy Against Gram-Negative Bacteriadrugbank.comacpjournals.orgnih.govsci-hub.seoup.comnih.gov
Mezlocillin (B1676548) has a broad spectrum of activity against many Gram-negative bacteria. drugbank.comwikipedia.org It is effective against Pseudomonas aeruginosa, various members of the Enterobacteriaceae family, and Haemophilus influenzae. drugbank.comacpjournals.orgsci-hub.seoup.comnih.gov
Activity against Pseudomonas aeruginosadrugbank.comacpjournals.orgoup.comnih.gov
Mezlocillin has shown considerable in vitro activity against Pseudomonas aeruginosa. drugbank.comacpjournals.orgoup.comnih.gov Studies have reported varying minimal inhibitory concentrations (MICs) required to inhibit the growth of P. aeruginosa. One study found that at a concentration of 100 µg/ml, mezlocillin inhibited 94% of P. aeruginosa isolates. medchemexpress.com Another study reported an MIC90 value, the concentration required to inhibit 90% of isolates, of 64 mg/l for P. aeruginosa. nih.gov The antipseudomonal activity of mezlocillin has been found to be comparable to that of carbenicillin (B1668345) and ticarcillin (B1683155). nih.govccjm.org However, piperacillin (B28561) and azlocillin (B1666447) have been reported to be more active against P. aeruginosa than mezlocillin. acpjournals.orgccjm.org The combination of mezlocillin with an aminoglycoside, such as amikacin (B45834), can enhance its effectiveness against P. aeruginosa. nih.gov
**Table 1: In Vitro Activity of Mezlocillin Against *Pseudomonas aeruginosa***
| Metric | Value | Reference |
|---|---|---|
| Inhibition at 100 µg/ml | 94% of isolates | medchemexpress.com |
| MIC90 | 64 mg/l | nih.gov |
| Comparative Activity | Similar to carbenicillin and ticarcillin | nih.govccjm.org |
| Comparative Activity | Less active than piperacillin and azlocillin | acpjournals.orgccjm.org |
Activity against Enterobacteriaceae (e.g., Escherichia coli, Klebsiella spp., Enterobacter spp., Serratia marcescens, Proteus spp.)nih.govsci-hub.seoup.comnih.govmedchemexpress.combenchchem.com
Mezlocillin demonstrates significant activity against a wide range of Enterobacteriaceae. acpjournals.orgsci-hub.se It has been shown to be more active than carbenicillin and ampicillin (B1664943) against Escherichia coli, Enterobacter spp., Klebsiella pneumoniae, Citrobacter spp., and Serratia spp. echemi.com
Escherichia coli : Mezlocillin inhibited 67% of E. coli isolates at a concentration of 12.5 µg/ml. medchemexpress.com
Klebsiella spp. : At a concentration of 12.5 µg/ml, mezlocillin inhibited 49% of Klebsiella spp. isolates. medchemexpress.com The MIC90 for Klebsiella has been reported to be ≤ 32 mg/l. nih.gov
Enterobacter spp. : 50% of Enterobacter spp. isolates were inhibited by mezlocillin at a concentration of 12.5 µg/ml. medchemexpress.com
Serratia marcescens : Mezlocillin inhibited 71% of S. marcescens isolates at a concentration of 12.5 µg/ml. medchemexpress.com All strains of Serratia marcescens and Serratia liquefaciens were inhibited at ≤ 32 mg/l in one study. oup.com
Proteus spp. : Mezlocillin is active against both indole-positive and indole-negative Proteus species. medchemexpress.com
**Table 2: In Vitro Activity of Mezlocillin Against *Enterobacteriaceae***
| Organism | Inhibition at 12.5 µg/ml | MIC90 (mg/l) | Reference |
|---|---|---|---|
| Escherichia coli | 67% | - | medchemexpress.com |
| Klebsiella spp. | 49% | ≤ 32 | medchemexpress.comnih.gov |
| Enterobacter spp. | 50% | - | medchemexpress.com |
| Serratia marcescens | 71% | ≤ 32 | oup.commedchemexpress.com |
| Proteus spp. | Active | - | medchemexpress.com |
Activity against Haemophilus influenzaedrugbank.comnih.govsci-hub.semedchemexpress.com
Mezlocillin is highly active against strains of Haemophilus influenzae, including those that are susceptible to ampicillin. oup.com In comparative studies, mezlocillin has been shown to be the most active single agent against this organism when compared to ampicillin, ticarcillin, and carbenicillin. oup.com Its activity extends to beta-lactamase-producing strains of H. influenzae. asm.org
Activity against Anaerobic Bacteria (e.g., Bacteroides spp.)drugbank.comnih.govsci-hub.senih.govnih.gov
Mezlocillin exhibits substantial activity against anaerobic bacteria, including Bacteroides species such as Bacteroides fragilis. drugbank.comacpjournals.orgechemi.com Its activity against Bacteroides fragilis is reported to be twice that of carbenicillin. oup.com
Efficacy Against Gram-Positive Bacteriadrugbank.comacpjournals.orgnih.govsci-hub.seoup.comnih.gov
Mezlocillin is also effective against a variety of Gram-positive bacteria. drugbank.comacpjournals.orgnih.govsci-hub.seoup.comnih.gov
Activity against Streptococcus spp. and Enterococcus spp.nih.govsci-hub.seselleckchem.com
Mezlocillin demonstrates good activity against various streptococcal species. It is highly active against group A streptococci, with most strains being inhibited at concentrations of 0.1 mg/l. oup.com Streptococcus pneumoniae is also highly susceptible, with most strains inhibited at concentrations of 0.5 mg/l or less. oup.com
Against enterococci, mezlocillin's activity has been noted to exceed that of many other antibiotics. nih.gov One study reported that 82% of enterococci strains were inhibited by an MIC value of ≤ 1 mg/l. nih.gov Another study found that 99% of enterococci strains were susceptible to mezlocillin. oup.com Ampicillin, however, is generally considered the most active penicillin against enterococci. nih.govasm.org
Table 3: In Vitro Activity of Mezlocillin Against Streptococcus spp. and Enterococcus spp.
| Organism | MIC | Inhibition Rate | Reference |
|---|---|---|---|
| Group A Streptococcus | 0.1 mg/l | Most strains | oup.com |
| Streptococcus pneumoniae | ≤ 0.5 mg/l | Most strains | oup.com |
| Enterococcus spp. | ≤ 1 mg/l | 82% of strains | nih.gov |
| Enterococcus spp. | - | 99% of strains | oup.com |
Activity against Penicillin-Susceptible Staphylococcus aureus
Mezlocillin sodium monohydrate demonstrates efficacy against strains of Staphylococcus aureus that are susceptible to penicillin. ccjm.org Its activity is comparable to other penicillins such as ticarcillin and carbenicillin; however, all are less potent than penicillin G against these susceptible strains. sci-hub.se It is important to note that penicillin-resistant S. aureus strains, particularly those that produce β-lactamase, should be considered resistant to mezlocillin as well. ccjm.orgsci-hub.se In studies, the minimal inhibitory concentrations (MICs) of mezlocillin for penicillin-susceptible S. aureus have been reported to be around 2 mg/L. researchgate.net
Determination of Minimum Inhibitory Concentrations (MICs)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. wikipedia.org For mezlocillin, as with other penicillinase-labile penicillins like amoxicillin, ampicillin, and piperacillin, penicillin is typically used to test the susceptibility of staphylococci. researchgate.net
Broth Microdilution Methodologies
The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents, including mezlocillin. researchgate.netwikipedia.org This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in microtiter plates. wikipedia.orgmdpi.com Each well is then inoculated with a standardized suspension of the test organism. mdpi.com After an incubation period of 16 to 20 hours at 35°C, the plates are examined for visible turbidity, which indicates bacterial growth. wikipedia.org The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth. wikipedia.org
Studies utilizing broth microdilution have shown that for β-lactamase-producing, methicillin-sensitive strains of Staphylococcus aureus, the susceptibility to mezlocillin can be significantly lower compared to agar (B569324) dilution methods. nih.gov One study found that while almost 100% of such strains were sensitive to mezlocillin by agar dilution, only 63-71% were sensitive when tested by broth microdilution. nih.gov
Agar Diffusion Susceptibility Testing
Agar diffusion, also known as the disk diffusion method, provides a semi-quantitative assessment of antimicrobial susceptibility. bio-rad.com In this method, a paper disk impregnated with a specific concentration of the antimicrobial agent, such as a 75 µg mezlocillin disk, is placed on an agar plate that has been uniformly inoculated with the test bacterium. bio-rad.comnih.gov The antibiotic diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. nih.gov
For Staphylococcus aureus, the interpretive criteria for mezlocillin susceptibility using a 75 µg disk are a zone of inhibition greater than or equal to 29 mm for susceptible and less than or equal to 28 mm for resistant. nih.gov It is important to note that the interpretive standards applicable to Pseudomonas species and Enterobacteriaceae are not suitable for S. aureus. nih.gov
Impact of Inoculum Size on In Vitro Activity
The size of the bacterial inoculum can significantly influence the in vitro activity of mezlocillin. This phenomenon, known as the inoculum effect, has been observed with other penicillins as well. asm.orgnih.gov An increase in the inoculum size generally leads to a higher MIC and MBC. asm.org
For instance, against Klebsiella pneumoniae, a study demonstrated a dramatic inoculum effect. With an inoculum of 10⁵ CFU/ml, all isolates were inhibited by 6.25 µg/ml of mezlocillin. However, when the inoculum was increased to 10⁷ CFU/ml, none of the isolates were inhibited even at a concentration of 400 µg/ml. asm.org A similar, though less pronounced, six-fold or greater increase in the MIC and MBC was observed for E. coli when the inoculum size was increased from 10⁵ to 10⁷ CFU/ml. asm.org The inoculum effect has also been noted to be significant for ureido-penicillins like mezlocillin against Pseudomonas aeruginosa, with a marked increase in MICs when the inoculum size is raised. nih.govnih.gov
Table 1: Effect of Inoculum Size on Mezlocillin MICs and MBCs for Select Bacteria
| Bacterium | Inoculum Size (CFU/ml) | MIC (µg/ml) | MBC (µg/ml) |
| Klebsiella pneumoniae | 10⁵ | ≤6.25 | ≤6.25 |
| 10⁷ | >400 | >400 | |
| Escherichia coli | 10⁵ | Varies | Varies |
| 10⁷ | ≥6-fold increase | ≥6-fold increase | |
| Pseudomonas aeruginosa | 10⁵ | ≤100 | Varies |
| 10⁷ | >400 for 70% of isolates | Varies |
Data synthesized from research findings. asm.org
Synergistic Effects with Other Antimicrobial Agents (e.g., Aminoglycosides)
Mezlocillin can exhibit synergistic activity when combined with other antimicrobial agents, particularly aminoglycosides. nih.govoup.com Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. This can be demonstrated through methods like checkerboard dilution, isobolograms, and killing curve techniques. nih.gov
Synergistic effects between mezlocillin and aminoglycosides such as gentamicin, netilmicin, and amikacin have been observed against a range of gram-negative bacteria, including Escherichia coli, Klebsiella, Citrobacter, Enterobacter, Serratia, and indole-positive Proteus. nih.gov This synergy is often seen even with isolates that are resistant to mezlocillin alone. nih.gov The combination of mezlocillin and an aminoglycoside has been found to produce synergy more frequently than the combination of carbenicillin and an aminoglycoside. nih.gov Importantly, no antagonism has been reported when mezlocillin is combined with aminoglycosides. nih.gov This synergistic potential is a key consideration, especially in treating serious infections where combination therapy may be advantageous. oup.com
Mechanisms of Antimicrobial Resistance to Mezlocillin Sodium Monohydrate
Beta-Lactamase-Mediated Hydrolysis
The most prevalent mechanism of resistance to mezlocillin (B1676548) is the enzymatic inactivation by β-lactamases. wikipedia.org These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. wikipedia.org While mezlocillin was designed to have a degree of stability against some β-lactamases, its effectiveness is compromised by a wide array of these enzymes. drugbank.comnih.govncats.ioncats.iosci-hub.se The production of β-lactamases is a common defense strategy in many Gram-negative bacteria. wikipedia.orgsci-hub.se
Mezlocillin is susceptible to hydrolysis by various β-lactamase enzymes, which significantly reduces its antibacterial efficacy. nih.gov Research has identified several specific enzymes capable of degrading mezlocillin.
One of the most common plasmid-mediated β-lactamases, TEM-1 , is known to confer resistance to mezlocillin in bacteria like Escherichia coli. oup.comnih.gov However, the level of resistance can vary. Strains producing TEM-1 are more resistant to mezlocillin than strains lacking the enzyme, but many isolates may still appear susceptible at certain therapeutic concentrations. nih.govoup.com Studies have shown that TEM-1 provides weaker protection against mezlocillin compared to other penicillins like ampicillin (B1664943) and azlocillin (B1666447). nih.govoup.com This is partly because while TEM-1 can hydrolyze high concentrations of mezlocillin rapidly, mezlocillin acts as a weaker substrate at the lower concentrations typically found within a bacterial cell. nih.govoup.com The amount of TEM-1 enzyme produced by the bacteria is a major factor; isolates that hyperproduce the enzyme exhibit higher minimum inhibitory concentrations (MICs) for mezlocillin. nih.govasm.org
The SHV-1 β-lactamase, which shares significant amino acid similarity with TEM-1, is another important enzyme, particularly in Klebsiella pneumoniae. nih.govagscientific.com High-level resistance to mezlocillin has been observed in strains that carry extra copies of the SHV-1 gene, often on plasmids. nih.gov
OXA-type β-lactamases are another group that can inactivate mezlocillin. nih.gov Early OXA enzymes, such as OXA-1, OXA-2, and OXA-3, were primarily penicillinases found in Gram-negative bacteria. nih.govmdpi.com These enzymes are characterized by their high hydrolytic activity against oxacillin (B1211168) and are poorly inhibited by clavulanic acid. wikipedia.org
Other specific β-lactamases confirmed to hydrolyze mezlocillin to varying degrees include TEM-2, S + A, P99, STH4, and K1 . nih.gov The P99 β-lactamase, a Class C enzyme from Enterobacter cloacae, is a notable example. nih.govresearchgate.net Mezlocillin is labile to the P99 enzyme, contributing to resistance in strains that have derepressed production of this chromosomal β-lactamase. nih.gov
Table 1: Beta-Lactamase Enzymes Known to Hydrolyze Mezlocillin
| Enzyme | Class | Common Producing Organisms | Impact on Mezlocillin | References |
|---|---|---|---|---|
| TEM-1 | A | Escherichia coli, Klebsiella pneumoniae | Confers resistance, but weaker than for ampicillin/azlocillin. Hyperproduction increases resistance. | nih.govoup.comnih.govnih.gov |
| TEM-2 | A | Escherichia coli | Hydrolyzes mezlocillin. | nih.govnih.gov |
| SHV-1 | A | Klebsiella pneumoniae | Confers resistance; high-level resistance linked to gene duplication. | nih.govnih.govresearchgate.net |
| OXA-1 | D | Escherichia coli, Pseudomonas aeruginosa | Hydrolyzes mezlocillin. | nih.govnih.govmdpi.com |
| OXA-2 | D | Escherichia coli | Hydrolyzes mezlocillin. | nih.govnih.gov |
| OXA-3 | D | Escherichia coli | Hydrolyzes mezlocillin. | nih.govnih.gov |
| P99 | C | Enterobacter cloacae | Mezlocillin is labile to this enzyme; contributes to resistance in derepressed mutants. | nih.govnih.govnih.gov |
| S + A | Not specified | Not specified | Hydrolyzes mezlocillin. | nih.gov |
| STH4 | Not specified | Not specified | Hydrolyzes mezlocillin. | nih.gov |
| K1 | Not specified | Klebsiella oxytoca | Hydrolyzes mezlocillin. | nih.govmicrorao.com |
Some bacteria possess chromosomally encoded β-lactamases, such as the AmpC enzyme in species like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, which are inducible. google.comresearchgate.net This means their production is low under normal conditions but can be significantly increased upon exposure to a β-lactam agent that acts as an inducer. google.com
Mezlocillin itself is considered a weak inducer of β-lactamase production at concentrations below its MIC. nih.govgoogle.com However, it is labile to the induced enzymes. nih.gov This creates a complex situation. In bacteria with inducible systems, such as Enterobacter cloacae, strains may initially test as susceptible to mezlocillin. nih.gov However, exposure to a potent inducer (like cefoxitin) can trigger high-level production of the β-lactamase, leading to resistance against otherwise effective drugs like mezlocillin. nih.govresearchgate.net Furthermore, mutations can lead to stably-derepressed mutants that constitutively produce high levels of the enzyme, resulting in significant resistance to mezlocillin (MIC >64 mg/L). nih.gov One study found that while mezlocillin stimulated inducible β-lactamase production in half of the bacterial strains examined, this did not lead to an increase in MICs or the selection of resistant mutants, in contrast to other tested drugs. nih.gov
Alterations in Penicillin-Binding Proteins (PBPs)
The bactericidal action of mezlocillin results from its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis in the bacterial cell wall. drugbank.comnih.govselleckchem.com Resistance can emerge through modifications to these target proteins that reduce the binding affinity of the antibiotic. plos.orgkarger.com This allows cell wall synthesis to continue even in the presence of the drug. Mezlocillin has a high affinity for PBP-1 and PBP-3. capes.gov.broup.com
A primary mechanism of PBP-mediated resistance involves structural alterations in the existing PBP genes, often through point mutations. plos.org These mutations can change the amino acid sequence in or near the active site of the PBP, sterically hindering the binding of β-lactam antibiotics like mezlocillin without completely abolishing the enzyme's essential function in cell wall synthesis. plos.orgnih.gov In Streptococcus pneumoniae, for example, high-level penicillin resistance is associated with amino acid substitutions in PBPs 2X, 2B, and 1A. nih.gov Specific substitutions at key residues have been shown to be critical for the development of resistance. nih.gov This mechanism lowers the affinity of the drug for its target, requiring higher concentrations of the antibiotic to achieve an inhibitory effect. plos.org
In addition to modifying existing PBPs, bacteria can acquire entirely new PBP genes that encode for proteins with intrinsically low affinity for β-lactam antibiotics. karger.comnih.gov This is a well-documented mechanism in methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene encoding for PBP2a. A similar principle applies to resistance against other β-lactams. In pneumococci, resistance often arises from the recombination of PBP genes acquired from related streptococcal species, which results in mosaic PBP genes that encode proteins with reduced antibiotic affinity. etflin.com The acquisition of these low-affinity PBPs allows the bacterium to bypass the inhibitory effects of mezlocillin on its native PBPs, thus conferring resistance.
Table 2: Penicillin-Binding Protein (PBP) Alterations Conferring Resistance
| Resistance Mechanism | Description | Example Organisms | References |
|---|---|---|---|
| Structural Modifications | Point mutations in native PBP genes lead to amino acid substitutions that decrease the binding affinity of β-lactam antibiotics. | Streptococcus pneumoniae | plos.orgnih.gov |
| Acquisition of Novel PBPs | Horizontal gene transfer introduces new PBP genes (e.g., mosaic genes) that code for enzymes with inherently low affinity for β-lactams. | Streptococcus pneumoniae (from S. mitis, S. oralis) | nih.govetflin.com |
Efflux Pump Systems
Efflux pumps are protein complexes in the bacterial cell membrane that actively transport a wide range of substances, including antibiotics, out of the cell. karger.com This mechanism prevents the antibiotic from reaching a sufficiently high intracellular concentration to bind to its target PBPs. While less specific to mezlocillin in the available literature compared to β-lactamase production, efflux is a known mechanism of resistance to β-lactam antibiotics in general. ncats.iokarger.comnih.gov The overexpression of these pumps can contribute to multidrug resistance phenotypes. The activity of efflux pumps, potentially in combination with reduced membrane permeability, can decrease the susceptibility of bacteria to mezlocillin by limiting its access to the periplasmic space where the PBPs are located.
Table of Compounds
| Compound Name |
|---|
| Amikacin (B45834) |
| Amoxicillin |
| Ampicillin |
| Azlocillin |
| Carbenicillin (B1668345) |
| Cefazolin |
| Cefepime |
| Cefoperazone |
| Cefotaxime |
| Cefoxitin |
| Ceftazidime |
| Ceftriaxone |
| Cefuroxime |
| Ciprofloxacin |
| Clavulanic acid |
| Ertapenem |
| Gentamicin |
| Imipenem |
| Meropenem |
| Methicillin |
| Mezlocillin sodium monohydrate |
| Ofloxacin |
| Oxacillin |
| Penicillin |
| Piperacillin (B28561) |
| Sulbactam |
| Tazobactam |
Development of Spontaneous Resistant Mutants
Spontaneous mutations in bacterial genes can lead to the emergence of resistance. diva-portal.org These genetic alterations can occur in the genes encoding for the antibiotic's target or in regulatory genes that affect the expression of resistance mechanisms. nih.govdiva-portal.org For example, studies have shown that it is possible to select for spontaneous resistant mutants on agar (B569324) plates containing antibiotics. researchgate.net However, one study noted that while mezlocillin could stimulate the production of inducible beta-lactamases, it did not lead to an increase in MICs or the selection of resistant mutants in the bacteria examined, in contrast to other tested beta-lactams. nih.gov The development of resistance through spontaneous mutation is a continuous concern in antimicrobial therapy. diva-portal.org
Quantitative Analytical Methodologies for Mezlocillin Sodium Monohydrate
Spectrophotometric Methods
Spectrophotometric techniques offer a simple and accessible approach for the determination of Mezlocillin (B1676548) sodium monohydrate. These methods are often based on the chemical reactions of the Mezlocillin molecule that result in a chromophoric product, which can be quantified by measuring its light absorbance.
Kinetic-spectrophotometric methods have been successfully employed for the quantitative analysis of Mezlocillin. ijpsr.com These methods are based on the preliminary oxidation of Mezlocillin with an excess of potassium caroate to form the corresponding S-oxide. The subsequent hydrolytic conversion of this product in an alkaline medium is then monitored by measuring the increase in light absorbance at a specific wavelength, typically around 290 nm. ijpsr.com The rate of the reaction, determined using the initial rate method (tangent method), is directly proportional to the concentration of Mezlocillin. ijpsr.com
A study on the kinetic-spectrophotometric determination of Mezlocillin in a pharmaceutical preparation reported a relative standard deviation (RSD) of 1.32% and a recovery of +0.49%, indicating good accuracy and reproducibility. ijpsr.com The precision of the rate determination was generally within ± 2-5%. ijpsr.com
The core of the kinetic-spectrophotometric method lies in the coupled reactions of S-oxidation and perhydrolysis of Mezlocillin. ijpsr.com The initial step involves the oxidation of the sulfur atom in the thiazolidine (B150603) ring of the Mezlocillin molecule by an oxidizing agent like potassium caroate (a component of Oxone®). ijpsr.com This is followed by the hydrolysis of the resulting S-oxide in an alkaline medium, which leads to the formation of a product with a distinct UV absorbance. ijpsr.com The kinetics of these conjugated reactions are studied to establish a quantitative relationship between the reaction rate and the analyte concentration. ijpsr.com
A proposed scheme for these reactions involves the rapid formation of an intermediate S-oxide, which then undergoes perhydrolysis. researchgate.net The appearance of a new absorption band allows for the development of a quantitative determination method. udhtu.edu.ua
Iodometric Titration Methods
Iodometric titration provides a classic and reliable method for the quantitative determination of Mezlocillin sodium monohydrate. researchgate.netijpsr.com This technique is based on the oxidation of the Mezlocillin molecule by a known excess of an oxidizing agent, followed by the determination of the unreacted oxidant through titration with a standard sodium thiosulfate (B1220275) solution. ijpsr.com
The S-oxidation reaction of this compound using potassium hydrogen peroxomonosulfate (KHSO5) as the oxidizing agent has been studied in aqueous solutions. researchgate.netijpsr.comresearchgate.net The stoichiometry of this reaction at a pH range of 1-4 shows that one mole of Mezlocillin reacts with one mole of KHSO5. researchgate.netijpsr.comresearchgate.net The quantitative interaction is achieved within a time of more than one minute. researchgate.netijpsr.comresearchgate.net The kinetics of this S-oxidation reaction form the basis for the iodometric determination. nuph.edu.ua
A new iodometric method has been developed for the quantitative determination of this compound in pharmaceutical preparations using potassium hydrogen peroxomonosulfate (KHSO5) as the analytical reagent. researchgate.netijpsr.com The oxidant is typically the triple potassium salt 2КНSO5∙КНSO4∙K2SO4, known as Oxone®. researchgate.netijpsr.comresearchgate.net The procedure involves reacting a known amount of Mezlocillin with an excess of a standardized KHSO5 solution. ijpsr.com After the reaction is complete, the excess KHSO5 is determined by adding potassium iodide and titrating the liberated iodine with a standard solution of sodium thiosulfate. ijpsr.com
This method has demonstrated good accuracy and reproducibility. For instance, in one study, the analysis of a pharmaceutical preparation containing Mezlocillin using this iodometric method yielded a relative standard deviation (RSD) of 2.01% and a systematic error (δ) of +0.51% for seven replicate titrations. researchgate.netijpsr.com
Table 1: Results of Quantitative Determination of Mezlocillin in Baypen® by Iodometric Method
| Parameter | Value |
|---|---|
| Number of Determinations (n) | 7 |
| Confidence Level (P) | 0.95 |
| Relative Standard Deviation (RSD) | 2.01% |
| Systematic Error (δ) | +0.51% |
Data from studies on the iodometric determination of Mezlocillin using potassium hydrogen peroxomonosulfate. researchgate.netijpsr.com
Chromatographic Techniques
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are widely used for the determination of Mezlocillin due to their high specificity, sensitivity, and ability to separate the parent drug from its degradation products. nih.govnih.gov
Several HPLC methods have been developed for the analysis of Mezlocillin in biological fluids like serum and urine. nih.govnih.gov These methods often involve a derivatization step to enhance the detectability of the analyte. For instance, one method involves the reaction of Mezlocillin with 1,2,4-triazole (B32235) and mercury (II) chloride, followed by separation on a C18 column and detection at 323 nm. nih.govcapes.gov.br This particular method demonstrated good precision, with within- and between-day precisions ranging from 1.8-4.8% and 3.7-6.9%, respectively, and an accuracy of approximately 100%. nih.govcapes.gov.br The limit of determination was found to be 0.1 μg/mL in serum and 1 μg/mL in urine. nih.govcapes.gov.br
Another HPLC method allows for the simultaneous determination of Mezlocillin and its main degradation product, penicilloic acid. uni-regensburg.de Furthermore, advanced techniques like two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D LC-IT/TOF MS) have been employed to characterize polymerized impurities in Mezlocillin sodium. nih.gov A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has also been developed for the determination of Mezlocillin in plasma, with a lower limit of quantification of 0.025 μg/mL using a small plasma volume of 50 μL. benthamdirect.com
Table 2: Performance Characteristics of a Derivatization-Based HPLC Method for Mezlocillin
| Parameter | Serum | Urine |
|---|---|---|
| Limit of Determination | 0.1 µg/mL | 1 µg/mL |
| Within-day Precision | 1.8 - 4.8% | 1.8 - 4.8% |
| Between-day Precision | 3.7 - 6.9% | 3.7 - 6.9% |
| Accuracy | ~100% | ~100% |
Data from an HPLC method involving derivatization with 1,2,4-triazole. nih.govcapes.gov.br
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of Mezlocillin and its related substances, including potential impurities. nih.govresearchgate.netgreenpharmacy.inforsc.orgjocpr.comscispace.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation and quantification of penicillins. oup.com
Methodologies often involve a C18 column as the stationary phase with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govgreenpharmacy.infojocpr.comoup.com For instance, one method for the simultaneous determination of 12 beta-lactam compounds, which could be adapted for Mezlocillin, utilized a Symmetry C18 column with a gradient elution of tetrabutylammonium (B224687) hydroxide (B78521) buffer (pH 6.8) and acetonitrile. oup.com Another study for the analysis of seven penicillins employed a Perfectsil ODS-2 column with a mobile phase of 0.1% v/v trifluoroacetic acid and a mixture of acetonitrile and methanol. nih.gov Detection is commonly performed using a UV detector, often at wavelengths around 215 nm to 240 nm. nih.govoup.com
The analysis of polymerized impurities in Mezlocillin sodium has also been effectively carried out using HPLC, specifically with both size-exclusion chromatography (HPSEC) on a TSK-gel G2000SWxl column and RP-HPLC on a C18 column. nih.gov This dual-method approach ensures comprehensive control over different types of polymeric impurities. nih.gov
Table 1: Example HPLC Method Parameters for Penicillin Analysis
| Parameter | Details |
|---|---|
| Column | Perfectsil ODS-2 (250 x 4 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.1% v/v Trifluoroacetic Acid and Acetonitrile-Methanol (90:10 v/v) |
| Detection | Photodiode Array (PDA) at 240 nm |
| Internal Standard | Colchicine (3 ng/µL) |
Data sourced from a study on seven different penicillins. nih.gov
Paper Chromatography
Paper chromatography is a classic separation technique that has been historically applied to the quantitative estimation of different penicillin entities. asm.orgnih.govasm.orgrsc.orgste-mart.comrsc.org While less common now, it provides a fundamental method for separating compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system). ste-mart.com
For the analysis of penicillins, the procedure typically involves spotting a sample solution onto a strip of chromatography paper and developing it in a chamber with a suitable solvent system. asm.orgste-mart.com Anhydrous ether has been used as a developing agent to achieve distinct separation of various penicillins. asm.org After development, the separated components can be visualized and quantified, often through a bioassay where the paper strip is placed on an agar (B569324) plate seeded with a susceptible microorganism. asm.org The size of the resulting zones of inhibition is then correlated with the concentration of the penicillin. asm.org
This method, though labor-intensive and time-consuming compared to modern techniques, was capable of analyzing numerous samples per day with reasonable accuracy for its time. asm.org
Other Analytical Methods (e.g., Chemiluminescence, Electrophoresis, Kinetic Analysis)
Beyond traditional chromatography, several other analytical techniques have been developed for the quantification of this compound, offering advantages in sensitivity, speed, and simplicity. scite.ainih.gov
Chemiluminescence
A rapid and sensitive flow-injection chemiluminescence method has been specifically developed for the determination of Mezlocillin sodium. scite.ai This method is based on the principle that Mezlocillin enhances the chemiluminescence reaction between luminol (B1675438) and potassium ferricyanide (B76249) in an alkaline medium. scite.ai The intensity of the light emitted is directly proportional to the concentration of Mezlocillin. The method boasts a wide linear range and a very low detection limit. scite.ai
Electrophoresis
Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of antibiotics, including penicillins. scite.ainih.govscielo.brscielo.brresearchgate.netnih.gov Due to the structural similarity of many penicillins, conventional Capillary Zone Electrophoresis (CZE) can be challenging. scielo.brscielo.br However, Micellar Electrokinetic Capillary Chromatography (MEKC), a modification of CE, has been successfully used for the simultaneous separation of multiple penicillin derivatives. scielo.brresearchgate.net MEKC utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to form micelles in the buffer, allowing for separation based on the differential partitioning of the analytes between the micelles and the aqueous phase. scielo.br
A CZE-tandem mass spectrometry (CZE-MS/MS) method has also been developed for the simultaneous quantification of eight β-lactam antibiotics and two β-lactamase inhibitors in plasma samples, demonstrating the high resolving power and sensitivity of modern CE techniques. nih.gov
Kinetic Analysis
Kinetic-spectrophotometric methods have been established for the quantitative determination of Mezlocillin. asm.orgscielo.br One such method involves the preliminary oxidation of Mezlocillin with potassium caroate, followed by the determination of the hydrolytic conversion of the resulting S-oxide in an alkaline medium. scielo.br The rate of this reaction, measured spectrophotometrically, is proportional to the initial concentration of Mezlocillin.
Another approach is the use of iodometric titration, which can be considered a form of kinetic analysis. nih.govresearchgate.net This method involves the S-oxidation of Mezlocillin using potassium hydrogen peroxomonosulfate, with the subsequent determination of the unreacted oxidant or the reaction product through iodometric titration. nih.govresearchgate.net
Validation Parameters of Analytical Methods (e.g., Accuracy, Reproducibility, Relative Standard Deviation)
The validation of any analytical method is essential to ensure its reliability for its intended purpose. Key validation parameters include accuracy, precision (repeatability and reproducibility), and relative standard deviation (RSD).
High-Performance Liquid Chromatography (HPLC)
HPLC methods for penicillin analysis are typically validated for selectivity, linearity, accuracy, precision, stability, and sensitivity. nih.govresearchgate.netgreenpharmacy.infojocpr.comscispace.comresearchgate.net In a study for the determination of seven penicillins in veterinary drugs and bovine plasma, the method showed mean recoveries ranging from 85.7% to 113.5%, indicating good accuracy. nih.gov The repeatability (intra-day precision) and between-day precision (intermediate precision) both showed an RSD of less than 12%. nih.gov For a method analyzing oxacillin (B1211168) sodium monohydrate, recoveries were between 91% and 100%, with an RSD of approximately 0.5% to 0.6%. greenpharmacy.info
Table 2: Validation Parameters for an HPLC Method for Penicillin Analysis
| Parameter | Result |
|---|---|
| Accuracy (Recovery) | 85.7% - 113.5% |
| Precision (Repeatability, n=5) | RSD < 12% |
| Precision (Between-day, n=5) | RSD < 12% |
| Limit of Detection (LOD) | 3 - 25 ng |
Data sourced from a study on seven different penicillins. nih.gov
Chemiluminescence
The flow-injection chemiluminescence method for Mezlocillin sodium demonstrated high precision, with a relative standard deviation (RSD) of 0.31% for eleven parallel measurements of an 8.0 × 10⁻⁶ g/mL solution. scite.ai Another chemiluminescence method for Mezlocillin determination reported excellent accuracy and precision. asm.org A similar method for tetracyclines showed an intraday precision RSD below 9%. nih.gov
Table 3: Validation Parameters for a Flow-Injection Chemiluminescence Method for Mezlocillin Sodium
| Parameter | Result |
|---|---|
| Linear Range | 2.0 × 10⁻⁷ to 5.0 × 10⁻⁵ g/mL |
| Relative Standard Deviation (RSD, n=11) | 0.31% (at 8.0 × 10⁻⁶ g/mL) |
| Limit of Detection (LOD) | 6.8 × 10⁻⁹ g/mL |
Data sourced from a study on Mezlocillin sodium. scite.ai
Electrophoresis
Capillary electrophoresis methods for penicillin analysis have been validated for several parameters. scielo.brnih.gov In one study of four penicillin derivatives, the RSD for migration times and peak areas for six repeated measurements was less than 1%, indicating high precision. scielo.br A validated CZE method for penicillin G, procaine, and dihydrostreptomycin (B1670612) also demonstrated good selectivity, precision, linearity, accuracy, and specificity. nih.gov
Table 4: Validation Parameters for a MEKC Method for Penicillin Derivatives
| Parameter | Result |
|---|---|
| Precision (Migration Times, RSD) | < 1% |
| Precision (Peak Areas, RSD) | < 1% |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Limit of Detection (LOD) | 0.8 - 1.5 µg/mL |
| Limit of Quantification (LOQ) | 2.5 - 5.0 µg/mL |
Data sourced from a study on four different penicillin derivatives. scielo.br
Kinetic Analysis
Kinetic-spectrophotometric methods for Mezlocillin have shown good accuracy and reproducibility. scielo.br One study reported a relative standard deviation (RSD) of 1.32% and a relative error (δ) of +0.49%. scielo.br An iodometric titration method for Mezlocillin determination also demonstrated good accuracy and reproducibility, with an RSD of 2.01% and a relative error of +0.51% based on seven replicate titrations. nih.govresearchgate.net
Table 5: Validation Parameters for a Kinetic-Spectrophotometric Method for Mezlocillin
| Parameter | Result |
|---|---|
| Accuracy (Recovery) | 99.51% |
| Relative Standard Deviation (RSD) | 1.32% |
| Relative Error (δ) | +0.49% |
Data sourced from a study on Mezlocillin. scielo.br
Stability and Degradation Kinetics of Mezlocillin Sodium Monohydrate
Hydrolytic Degradation Pathways
Hydrolysis is a major degradation route for penicillins, involving the cleavage of the amide bond in the β-lactam ring. This process leads to the formation of inactive metabolites such as penicilloic acids. In the case of mezlocillin (B1676548), the primary hydrolytic degradation products are its corresponding penicilloate (B82564) and, under certain conditions, penilloate. nih.govacs.org The rate and extent of this degradation are highly dependent on the pH of the environment.
The stability of mezlocillin in aqueous solutions is significantly influenced by pH. The degradation is subject to both specific-acid and specific-base catalysis. Studies investigating the stability of mezlocillin across a wide pH range have shown that its degradation is slowest in a slightly acidic to neutral environment.
One study monitored the decomposition of mezlocillin at 37°C over 24 hours in borate (B1201080) buffer solutions with pH values ranging from 3.0 to 10.0. nih.gov The highest stability was observed in the pH range of 4.0 to 6.0. nih.gov This finding is corroborated by another study that identified the optimum stability for mezlocillin sodium in aqueous phosphate (B84403) buffer solutions at a pH of approximately 4.8.
Degradation accelerates significantly in both highly acidic and alkaline conditions. At pH 3.0, 39% of mezlocillin decomposed after 24 hours. nih.gov In alkaline conditions, the degradation is even more rapid; at pH 10.0, 83% of the compound decomposed within just 8 hours. nih.gov This V-shaped pH-rate profile, with a minimum degradation rate in the mid-pH range, is characteristic of many penicillin antibiotics. acs.org
| pH | Observation | Reference |
|---|---|---|
| 3.0 | 39% decomposition after 24 hours | nih.gov |
| 4.0 - 6.0 | Highest stability observed | nih.gov |
| 4.8 | Optimum stability in phosphate buffer | |
| 10.0 | 83% decomposition after 8 hours | nih.gov |
The stability of mezlocillin is also affected by common excipients and components of intravenous (IV) solutions. A study using a stability-indicating high-performance liquid chromatography (HPLC) method assessed the stability of mezlocillin sodium in various IV admixtures. The results showed that solutions of mezlocillin (10.0 mg/mL) in 5% dextrose and 0.9% sodium chloride were stable for up to 4 days at 25°C. Stability was significantly extended at lower temperatures.
| Admixture (at initial pH ~4.8) | Stability at 25°C | Stability at 5°C | Stability at -10°C | Reference |
|---|---|---|---|---|
| 5% Dextrose | Stable for 4 days | Stable for 36 days | Stable for 60 days | |
| 0.9% Sodium Chloride | Stable for 4 days | Stable for 36 days | Stable for 60 days |
Oxidative Degradation Considerations
Oxidative degradation presents another pathway for the inactivation of penicillins. The thioether sulfur atom in the thiazolidine (B150603) ring is susceptible to oxidation, which can lead to the formation of sulfoxides. Studies on the S-oxidation of Mezlocillin Sodium Monohydrate have been conducted using potent oxidizing agents like potassium hydrogen peroxomonosulfate (KHSO5, also known as Oxone®). This reaction proceeds with a 1:1 molar ratio of mezlocillin to the oxidant at a pH range of 1-4. The kinetics of this oxidative process can be quantitatively determined using methods such as iodometric titration.
Thermal Stability Profiles
Temperature is a critical factor governing the rate of chemical degradation. The stability of this compound decreases as the temperature increases. In the solid state, its stability is influenced by its hydrophilic and lipophilic properties. nih.gov
In solution, mezlocillin's thermal stability has been evaluated at various temperatures. It remains stable for extended periods when frozen at -70°C and -196°C. acs.orgnih.gov However, degradation becomes significant at refrigerated and room temperatures. acs.orgnih.gov For instance, in serum and buffer solutions, noticeable degradation was observed at 4°C and -20°C over a 6-month period. acs.orgnih.gov At 37°C, mezlocillin is considered unstable for prolonged use in portable infusion pumps.
| Temperature | Observation | Reference |
|---|---|---|
| -196°C | Stable for 6 months | acs.orgnih.gov |
| -70°C | Stable for 6 months | acs.orgnih.gov |
| -20°C | Degradation observed over 6 months | acs.orgnih.gov |
| 4°C | Degradation observed over 6 months | acs.orgnih.gov |
| 25°C | Stable for up to 4 days in certain IV solutions | |
| 37°C | Unstable for prolonged use |
The thermal decomposition of this compound in the solid state has been shown to follow first-order reaction kinetics. nih.gov This means the rate of decomposition is directly proportional to the concentration of the intact drug. The relationship can be described by the first-order rate equation, where plotting the natural logarithm of the remaining drug concentration against time yields a straight line, the slope of which is the negative of the rate constant (k). nih.gov This kinetic model is common for the degradation of β-lactam antibiotics. nih.govresearchgate.netajol.info
In studies of reaction kinetics, an isokinetic relationship, or enthalpy-entropy compensation, is often observed for a series of structurally related compounds undergoing the same type of reaction. This phenomenon describes a linear correlation between the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.
For a series of penicillins, including this compound, an isokinetic enthalpy-entropy correlation was demonstrated for their thermal decomposition in the solid state. nih.gov The calculated isokinetic temperature (β), which is the slope of the line when plotting ΔH‡ versus ΔS‡, was found to be 420 K. nih.gov This relationship suggests a common degradation mechanism for these related penicillin compounds, where changes in the molecular structure that affect the activation enthalpy are compensated by corresponding changes in the activation entropy.
Methods for Stability Determination (e.g., Stability-Indicating HPLC)
The stability of a pharmaceutical compound is a critical attribute that ensures its quality, efficacy, and safety over its shelf life. For this compound, various analytical methods are employed to determine its stability and understand its degradation kinetics. Among these, stability-indicating High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique.
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This ensures that the measured decrease in the API concentration is a direct indication of its degradation.
Research Findings
Research has shown that Mezlocillin is susceptible to degradation under certain conditions. A key degradation pathway for Mezlocillin, like other penicillins, is the hydrolysis of the β-lactam ring, which leads to the formation of the corresponding penicilloic acid. nih.govuni-regensburg.de Studies have demonstrated that at temperatures of 4°C and -20°C, Mezlocillin undergoes degradation in both serum and buffer solutions. nih.govresearchgate.net Conversely, the compound remains stable when stored at much lower temperatures, specifically at -70°C and -196°C. nih.govresearchgate.net
In addition to hydrolysis, Mezlocillin can also form polymerized impurities. The control of these polymeric substances is crucial as they can be associated with allergic reactions. Research has indicated that a single chromatographic method may not be sufficient to detect all types of polymerized impurities. Therefore, the concurrent use of High-Performance Size-Exclusion Chromatography (HPSEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended for the effective control of these impurities in Mezlocillin sodium. researchgate.net
One study detailed a specific stability-indicating RP-HPLC method for the analysis of Mezlocillin and its degradation products in biological fluids. The chromatographic conditions for this method are outlined in the table below. uni-regensburg.de
| Parameter | Details |
| Stationary Phase | HIBAR® column (125x4 mm I.D.) with LiChrospher® RP-18 (5 µm silica) |
| Mobile Phase | A combination of 760 ml of 12.5 mmol/l sodium phosphate buffer (pH 6.8), 240 ml acetonitrile (B52724), and 150 mg tetrabutylammonium (B224687) hydrogen sulfate (B86663). The apparent pH of the final mixture was adjusted to 7.3. |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 214 nm |
| Identified Degradants | Mezlocillin penicilloic acid |
Another study focused on the analysis of polymerized impurities in Mezlocillin sodium and established both an HPSEC and an RP-HPLC method. researchgate.netresearchgate.net The details of the columns used in this research are provided in the table below.
| Chromatographic Method | Column Details |
| HPSEC | TSK-gel G2000SWxl column |
| RP-HPLC | C18 analytical column |
These methods are essential for monitoring the stability of this compound and ensuring that any degradation is identified and quantified, thereby safeguarding the quality of the final pharmaceutical product.
Structure Activity Relationships Sar and Molecular Modeling of Mezlocillin Sodium Monohydrate
Relationship Between Chemical Structure and Antimicrobial Potency
The antimicrobial potency of Mezlocillin (B1676548), a broad-spectrum, semisynthetic ureidopenicillin, is intrinsically linked to its chemical structure. nih.govncats.iomedchemexpress.com As a β-lactam antibiotic, its core mechanism involves the inhibition of bacterial cell wall synthesis by targeting and inactivating penicillin-binding proteins (PBPs). nih.govnih.govdrugbank.com The key structural features responsible for this activity are the β-lactam ring and the acyl side chain.
The ureidopenicillin classification of mezlocillin stems from the ureido group in its acyl side chain. This particular side chain enhances its spectrum of activity, especially against various Gram-negative bacteria, including Pseudomonas aeruginosa and other challenging pathogens. antiinfectivemeds.comnih.gov The specific stereochemistry of the molecule, (2S,5R,6R), is also crucial for its proper fit into the active site of PBPs. nih.gov
Modifications to the acyl side chain have been shown to significantly impact antimicrobial efficacy. For instance, the addition of an N-(methylsulfonyl) moiety to the 2-oxoimidazolidine ring of azlocillin (B1666447) to form mezlocillin results in a notable alteration of its activity profile. acs.org While azlocillin shows potent activity against Pseudomonas aeruginosa, mezlocillin's activity against this specific bacterium is comparatively less potent. antiinfectivemeds.comacs.org This highlights the sensitive relationship between subtle structural changes and the resulting antimicrobial spectrum and potency. The phenyl group attached to the α-carbon of the acyl side chain also contributes to its antibacterial properties.
The bactericidal action of mezlocillin is a direct result of the acylation of PBPs, which interferes with the transpeptidation step of peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis. nih.govnih.govdrugbank.com Furthermore, mezlocillin exhibits stability against a variety of β-lactamase enzymes, which are a common mechanism of bacterial resistance. ncats.iodrugbank.com This stability is also a function of its unique structural arrangement.
Molecular Descriptors in Quantitative Structure-Activity Relationships (QSARs)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activities. nih.govlongdom.org In the context of mezlocillin and other antibiotics, QSAR models utilize molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to predict antimicrobial potency and other properties. numberanalytics.commdpi.com These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical. researchgate.net
Application of QSAR Models
QSAR models have broad applications in drug discovery and development. numberanalytics.comnih.gov For antibiotics like mezlocillin, these models can be used to:
Predict Biological Activity: Forecast the antimicrobial efficacy of new, unsynthesized derivatives. longdom.orgnumberanalytics.com
Optimize Lead Compounds: Guide the modification of the mezlocillin structure to enhance potency and selectivity. numberanalytics.com
Analyze Structure-Activity Relationships (SAR): Identify the key molecular features that are critical for its antibacterial action. numberanalytics.com
Virtual Screening: Efficiently screen large libraries of virtual compounds to identify potential new antibiotic candidates. numberanalytics.com
Predict Toxicity: Assess potential adverse effects, such as mutagenicity, based on structural alerts. For instance, an intermediate in mezlocillin synthesis, 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI), has been identified as potentially mutagenic by in silico tools due to its acyl chloride group. researchgate.net
The development of robust QSAR models relies on the statistical correlation of molecular descriptors with experimentally determined biological data, such as Minimum Inhibitory Concentration (MIC) values. Multiple Linear Regression (MLR) is a common statistical technique used to build these models. researchgate.net
Front-Mulliken Orbital (FMO)-Derived Chemical Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and is often applied within QSAR studies. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The energy and characteristics of these orbitals are critical in determining how a molecule will interact with other molecules, such as the interaction between an antibiotic and its target protein. libretexts.org
FMO-derived descriptors used in QSAR include:
HOMO Energy (EHOMO): Relates to the molecule's ability to donate electrons (nucleophilicity). libretexts.org
LUMO Energy (ELUMO): Relates to the molecule's ability to accept electrons (electrophilicity). libretexts.org
HOMO-LUMO Energy Gap (ΔE): Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net
Mulliken population analysis is a method used to calculate the partial charges on each atom in a molecule, providing insight into the distribution of electrons. researchgate.net These calculated charges can be used as descriptors in QSAR models to understand the electrostatic interactions involved in the drug-receptor binding.
Structure-Stability Relationships
The stability of mezlocillin sodium monohydrate, both in solid-state and in solution, is a critical factor for its formulation and efficacy. The chemical structure inherently influences its stability. The β-lactam ring, a common feature in all penicillins, is susceptible to degradation by heat, light, and extremes in pH. merckvetmanual.com
Influence of Hydrophilic and Lipophilic Properties on Thermal Stability
Studies on the thermal decomposition of various penicillins, including this compound, have revealed a correlation between their stability and their hydrophilic and lipophilic properties. researchgate.netnih.gov Research has shown that the thermal stability of a series of penicillins, including mezlocillin, is connected to these properties. researchgate.netresearchgate.netnih.gov
In one study, the thermal stability of several penicillins was investigated, and the order of increasing stability at 25°C was determined. researchgate.netnih.gov This sequence was directly linked to the hydrophilic and lipophilic characteristics of the penicillin molecules. researchgate.netnih.govresearchgate.net This suggests that balancing these properties is crucial for optimizing the thermal stability of mezlocillin.
| Penicillin Derivative | Relative Thermal Stability Ranking |
| Ampicillin (B1664943) trihydrate | 1 (Least Stable) |
| 6-Aminopenicillanic acid (6-APA) | 2 |
| Amoxicillin trihydrate | 3 |
| Azlocillin sodium | 6 |
| Amoxicillin sodium | 5 |
| Azidocillin sodium | 8 |
| This compound | 7 |
| Piperacillin (B28561) | 4 (Most Stable) |
| Data derived from a study on the kinetics of thermal decomposition in the solid state. researchgate.netnih.gov |
Computational Chemistry Approaches (e.g., Density Functional Theory (DFT), Molecular Dynamics (MD) Simulation)
Computational chemistry provides powerful tools to investigate the properties of molecules like mezlocillin at an atomic level. openaccessjournals.com These methods complement experimental data and provide deeper insights into structure-activity and structure-stability relationships.
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. openaccessjournals.comfrontiersin.org It can be used to calculate various properties of mezlocillin, including:
Optimized molecular geometry. nih.gov
Vibrational frequencies. nih.gov
Molecular electrostatic potential maps, which show the charge distribution and can predict sites of electrophilic and nucleophilic attack. nih.gov
FMO energies (HOMO and LUMO) and other reactivity descriptors. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. nih.gov For mezlocillin, MD simulations can be applied to:
Simulate the binding of mezlocillin to its PBP target, providing insights into the dynamics and stability of the drug-receptor complex. nih.gov
Assess the stability of the acyl-enzyme intermediate formed when mezlocillin reacts with β-lactamase enzymes, which can help in understanding resistance mechanisms.
Investigate the conformational changes of mezlocillin in different environments.
The combination of DFT and MD simulations offers a comprehensive computational approach to understanding the behavior of mezlocillin, from its intrinsic electronic properties to its dynamic interactions with biological macromolecules. frontiersin.org
Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models of Mezlocillin Sodium Monohydrate
Pharmacokinetic Profiles in Animal Models
The pharmacokinetic properties of mezlocillin (B1676548) have been extensively studied in various animal models, revealing important characteristics that govern its efficacy. These studies often utilize a two-compartment open model to describe its kinetic behavior. nih.govdrugbank.com
Absorption and Distribution in Various Tissues (e.g., Cerebrospinal Fluid, Serum)
Mezlocillin demonstrates varied penetration into different body tissues and fluids. In animal models, the distribution of mezlocillin is generally good in most extracellular body fluids. purdue.edu
Serum: Following administration, mezlocillin reaches peak serum levels relatively quickly. In rabbits, after subcutaneous administration, the highest serum levels were observed between 15 and 30 minutes. nih.gov The binding of mezlocillin to serum proteins in rats is considered low and saturable, ranging from 20% to 40%. nih.govasm.org
Cerebrospinal Fluid (CSF): Penetration of mezlocillin into the cerebrospinal fluid is generally poor in the absence of meningeal inflammation. purdue.edu However, in the presence of meningitis, its penetration is significantly enhanced. In rabbits with experimentally induced Pseudomonas aeruginosa meningitis, the penetration of mezlocillin into the CSF was notably increased compared to healthy rabbits. nih.govnih.gov Studies in experimentally infected animals showed that mezlocillin penetration into the CSF was between 5% and 20%. nih.gov In rabbits with meningitis, the penetration of mezlocillin into the cerebrospinal fluid was found to be between 17-25%. oup.com
Other Tissues: Studies in dogs have shown that in cases of acute pancreatitis, the concentration of mezlocillin in the inflamed pancreatic tissue is significantly higher than in a normal pancreas. nih.gov In patients, the highest concentrations of mezlocillin were found in the skin (cutis), while the lowest were in the muscles. Liver concentrations were observed to be relatively constant and persistent. nih.gov
Half-Life Determination in Experimental Animals
The elimination half-life of mezlocillin, a measure of how long it takes for the drug concentration in the body to reduce by half, has been determined in several animal models.
In rats, the elimination half-life was found to be dose-dependent, increasing from approximately 8 minutes at a lower dose to 15 minutes at a higher dose. nih.govasm.org In rabbits, the half-life of mezlocillin after subcutaneous administration was determined to be 1.38 hours. nih.gov In experimentally infected animals, the half-life of mezlocillin in the cerebrospinal fluid was about twice that in the serum. nih.gov
Excretion Pathways (Renal and Biliary)
Mezlocillin is eliminated from the body through both renal (urine) and biliary (bile) pathways. wikipedia.org In humans, approximately 55% of a given dose is excreted in the urine, while biliary excretion can range from 0.5% to 25%. nih.govdrugbank.com The contribution of each pathway can be influenced by dose and renal function. nih.gov
In rats, both renal and nonrenal (including biliary) clearances were found to be dose-dependent. nih.govasm.org Studies in dogs and rats have shown that mezlocillin is excreted in the pancreatic fluid, with bactericidal concentrations being achieved in the pancreas of rats. nih.gov
Pharmacodynamic Efficacy in Animal Infection Models
The in-vitro activity of mezlocillin has been shown to correlate well with its in-vivo efficacy in various animal infection models. oup.com For β-lactam antibiotics like mezlocillin, the cidal effect is typically achieved at concentrations four to five times the minimal inhibitory concentration (MIC), and the duration of exposure above the MIC is a critical factor for maximal killing of microorganisms. antiinfectivemeds.com
Murine Infection Models (e.g., Thigh, Lung, Septicemia, Meningitis, Urinary Tract, Skin and Soft Tissue)
Murine models have been instrumental in evaluating the therapeutic potential of mezlocillin against a range of infections.
Meningitis: Mezlocillin has demonstrated particular effectiveness in experimental meningitis models. oup.comnih.gov In rabbits with experimental meningitis caused by Listeria monocytogenes and Escherichia coli, mezlocillin was effective in reducing bacterial counts in the cerebrospinal fluid. nih.gov A single high dose was capable of eradicating a resistant E. coli strain from the CSF, an effect potentially enhanced by the presence of serum. nih.gov
Urinary Tract Infections: Mezlocillin has been evaluated for its efficacy in treating urinary tract infections. nih.govnih.gov
Skin and Soft Tissue Infections: The effectiveness of mezlocillin has also been demonstrated in models of skin and soft tissue infections. nih.govnih.gov
Other Infections: Preclinical studies have also supported the use of mezlocillin in other infections, including those of the respiratory tract and intra-abdominal infections. nih.govnih.gov
Bacteriological Effect on Pathogen Reduction (e.g., E. coli, Listeria monocytogenes)
Preclinical investigations have evaluated the bacteriological efficacy of mezlocillin against key pathogens such as Escherichia coli and Listeria monocytogenes. In experimental rabbit models of meningitis, mezlocillin demonstrated a significant bacteriological effect. For susceptible strains of E. coli, mezlocillin was able to reduce colony counts in the cerebrospinal fluid (CSF) by 90% or more. nih.gov The drug's efficacy against L. monocytogenes in these single-dose and continuous-infusion experiments was found to be comparable to that of ampicillin (B1664943). nih.gov
The response to mezlocillin was notably different for resistant E. coli strains. While a single dose had no significant impact on resistant E. coli, a higher dose was capable of eradicating the resistant strain from the CSF. nih.gov This eradication occurred even with a bactericidal titer in the CSF of less than 1:2, suggesting a complex interaction in the in vivo environment. nih.gov
However, in a different preclinical model using L 929 mouse fibroblast cells, mezlocillin was reported to have no measurable effect on Listeria monocytogenes that were multiplying intracellularly, even when used at concentrations above the minimum inhibitory concentration (MIC). nih.gov This highlights that the bacteriological effect can vary significantly based on the preclinical model and the intracellular or extracellular location of the pathogen. nih.gov General in vitro studies have shown that mezlocillin at a concentration of 12.5 µg/ml inhibited 67% of tested E. coli isolates. nih.gov
Interactive Table: Bacteriological Effect of Mezlocillin in Preclinical Models
| Pathogen | Preclinical Model | Key Finding | Citation |
| E. coli (susceptible) | Rabbit Meningitis | Reduced colony counts in CSF by ≥90%. | nih.gov |
| E. coli (resistant) | Rabbit Meningitis | Eradicated from CSF at a high dose (100 mg/kg). | nih.gov |
| Listeria monocytogenes | Rabbit Meningitis | Bacteriological effect was similar to ampicillin. | nih.gov |
| Listeria monocytogenes | Mouse Fibroblast Cells (in vitro) | No measurable effect on intracellular bacteria. | nih.gov |
Serum Effects on In Vitro Susceptibility in Animal Specimens
A notable finding from preclinical studies is the significant influence of animal serum on the in vitro activity of mezlocillin. nih.gov Research involving rabbit specimens revealed that the activity of mezlocillin against one susceptible and four resistant strains of gram-negative enteric bacilli was enhanced manyfold by the addition of fresh rabbit serum. nih.gov
Interactive Table: Effect of Rabbit Serum on Mezlocillin Activity
| Condition | Observation | Implication | Citation |
| Mezlocillin + Fresh Rabbit Serum | Activity against gram-negative bacilli was enhanced manyfold. | Potential synergy between the drug and serum components. | nih.gov |
| Mezlocillin + Heated Rabbit Serum | The enhancement effect was abolished. | The synergistic components in the serum are heat-labile. | nih.gov |
Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Analysis
Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool used to understand the relationship between drug exposure (pharmacokinetics) and its therapeutic effect (pharmacodynamics). nih.govcatapult.org.uk For mezlocillin, PK/PD analysis in preclinical models helps to predict its bacteriological efficacy and to understand the exposure levels required for pathogen eradication. catapult.org.uk
In pharmacokinetic studies, mezlocillin has been described as conforming to a two-compartment open model with dose-dependent properties. nih.gov Preclinical studies in animal models provide specific parameters for this analysis. For instance, in a rabbit model of meningitis, the half-life of mezlocillin in the cerebrospinal fluid (CSF) was found to be approximately double its half-life in serum. nih.gov Drug penetration into the CSF ranged from 5% to 20% depending on the administration method. nih.gov
PK/PD analysis integrates this pharmacokinetic data with pharmacodynamic endpoints, such as bactericidal titers. In the rabbit model, the bactericidal titer in CSF for both susceptible E. coli and L. monocytogenes was 1:8. nih.gov For a resistant E. coli strain, the titers were much lower, recorded at less than 1:2 after single doses and 1:4 with continuous infusion. nih.gov This type of modeling allows researchers to correlate specific drug concentrations in a biological compartment with the level of bacterial reduction, providing a quantitative framework for evaluating the antibiotic's performance. nih.govcatapult.org.uk
Interactive Table: Preclinical PK/PD Parameters and Findings for Mezlocillin
| Parameter / Finding | Model / Condition | Value / Observation | Citation |
| Pharmacokinetic Model | General | Two-compartment open model. | nih.gov |
| Half-life (t½) | Rabbit Model | CSF t½ was approximately twice the serum t½. | nih.gov |
| CSF Penetration | Rabbit Model | 5-15% (single dose); 5-20% (continuous infusion). | nih.gov |
| PD Endpoint (Bactericidal Titer in CSF) | Rabbit Model (Susceptible E. coli & L. monocytogenes) | 1:8 | nih.gov |
| PD Endpoint (Bactericidal Titer in CSF) | Rabbit Model (Resistant E. coli) | <1:2 to 1:4 | nih.gov |
Comparative Microbiological and Pharmacological Investigations of Mezlocillin Sodium Monohydrate
Comparative In Vitro Activity against Other Penicillins (e.g., Ampicillin (B1664943), Carbenicillin (B1668345), Ticarcillin (B1683155), Piperacillin (B28561), Azlocillin)
The in vitro efficacy of mezlocillin (B1676548) has been extensively evaluated against a broad spectrum of bacterial isolates and compared with other penicillins, including ampicillin, carbenicillin, ticarcillin, piperacillin, and azlocillin (B1666447). These studies reveal a variable spectrum of activity dependent on the bacterial species.
Against many members of the Enterobacteriaceae family, mezlocillin and piperacillin demonstrate significant activity, including against strains of Klebsiella pneumoniae that are often resistant to older penicillins like ampicillin, carbenicillin, and ticarcillin. nih.gov Specifically, against Escherichia coli, Proteus mirabilis, and Klebsiella species, piperacillin and mezlocillin have shown to be the most active among the compared penicillins.
In the case of Pseudomonas aeruginosa, piperacillin and azlocillin generally exhibit greater in vitro activity than mezlocillin, carbenicillin, or ticarcillin. nih.govsci-hub.se The antipseudomonal activity of mezlocillin is often comparable to that of carbenicillin. ccjm.orgmdedge.com One study reported modal Minimum Inhibitory Concentrations (MICs) against P. aeruginosa of 32 μg/ml for both mezlocillin and carbenicillin, while the modal MIC for ticarcillin was 16 μg/ml. ccjm.org
Against gram-positive bacteria, excluding enterococci, penicillin G is typically the most active, followed by ampicillin, and then mezlocillin. nih.gov However, against ampicillin-susceptible Haemophilus influenzae, mezlocillin has been reported to be the most active among the compared penicillins. nih.gov The activity of mezlocillin against penicillin-susceptible Staphylococcus aureus is similar to that of ticarcillin and carbenicillin, but all are less potent than penicillin G. It is important to note that penicillin-resistant, beta-lactamase-producing strains of S. aureus are generally resistant to mezlocillin. sci-hub.se
Table 1: Comparative In Vitro Activity of Mezlocillin and Other Penicillins against Various Bacterial Species (MIC90 in μg/mL)
| Bacterium | Mezlocillin | Ampicillin | Carbenicillin | Ticarcillin | Piperacillin | Azlocillin |
|---|---|---|---|---|---|---|
| Escherichia coli | 32 | >128 | 64 | 64 | 16 | 64 |
| Klebsiella pneumoniae | 64 | >128 | >128 | >128 | 32 | 128 |
| Enterobacter spp. | 64 | >128 | 128 | 128 | 32 | 128 |
| Serratia marcescens | 32 | >128 | >128 | >128 | 16 | 64 |
| Proteus mirabilis | 1 | 4 | 2 | 2 | 0.5 | 4 |
| Proteus vulgaris | 2 | 16 | 4 | 4 | 1 | 8 |
| Pseudomonas aeruginosa | 64 | >128 | 128 | 128 | 16 | 16 |
| Haemophilus influenzae | 0.25 | 0.5 | 1 | 1 | 0.25 | 1 |
| Enterococcus faecalis | 4 | 2 | 128 | 128 | 4 | 32 |
(Data synthesized from multiple sources)
Comparative In Vitro Activity against Cephalosporins (e.g., Ceftriaxone, Ceftizoxime, Cefotaxime, Cefuroxime)
The in vitro activity of mezlocillin has also been compared to that of various cephalosporins. In general, against members of the Enterobacteriaceae, mezlocillin has demonstrated greater activity than some earlier generation cephalosporins. However, it is typically less active than third-generation cephalosporins such as cefotaxime and ceftriaxone. nih.gov
For instance, in one study, the combination of mezlocillin and cefotaxime was evaluated for the treatment of severe systemic infections, highlighting the different but complementary spectra of these agents. nih.gov Another study comparing perioperative mezlocillin versus cefotaxime for preventing infections after genitourinary surgery found no statistically significant difference in the incidence of postoperative infections. nih.gov
A prospective randomized trial comparing single-dose cefuroxime against mezlocillin in elective gastric surgery found a significantly lower infection rate in the cefuroxime group. nih.gov This was attributed in part to infections in the mezlocillin group caused by antibiotic-resistant staphylococci. nih.gov
Table 2: Comparative In Vitro Activity of Mezlocillin and Cephalosporins against Various Bacterial Species (MIC90 in μg/mL)
| Bacterium | Mezlocillin | Ceftriaxone | Ceftizoxime | Cefotaxime | Cefuroxime |
|---|---|---|---|---|---|
| Escherichia coli | 32 | 0.25 | 0.25 | 0.25 | 8 |
| Klebsiella pneumoniae | 64 | 1 | 0.5 | 0.5 | 8 |
| Proteus mirabilis | 1 | 0.12 | 0.12 | 0.12 | 4 |
| Pseudomonas aeruginosa | 64 | 64 | 128 | 64 | >128 |
| Staphylococcus aureus (MSSA) | 4 | 4 | 4 | 2 | 2 |
(Data synthesized from multiple sources)
Comparative Pharmacokinetic Studies with Related Beta-Lactams in Preclinical Models
Pharmacokinetic studies in preclinical models provide valuable insights into the absorption, distribution, metabolism, and excretion of antibiotics. Comparative studies of mezlocillin with other beta-lactams have been conducted to understand their relative pharmacokinetic profiles.
In a study comparing the pharmacokinetics of mezlocillin, ticarcillin, and piperacillin in normal volunteers, it was found that immediately after infusion, the serum levels of ticarcillin and piperacillin were similar and higher than that of mezlocillin. nih.gov However, by 6 hours post-infusion, the levels of all three penicillins were low. nih.gov
A comparative study of the pharmacokinetics and pharmacodynamics of piperacillin and mezlocillin revealed that a 4g dose of piperacillin resulted in serum concentrations that remained above the MIC for the tested Pseudomonas aeruginosa strains for almost twice as long as a 5g dose of mezlocillin. nih.gov This suggests a superior pharmacokinetic and pharmacodynamic profile for piperacillin against this particular organism. nih.gov
The elimination half-lives of both mezlocillin and piperacillin are prolonged in cases of renal failure. nih.gov However, mezlocillin exhibits dose-dependent kinetics at low glomerular filtration rates, leading to a longer half-life in renal failure compared to piperacillin. nih.gov Both mezlocillin and piperacillin are primarily excreted unchanged in the urine through glomerular filtration and tubular secretion. nih.gov
Table 3: Comparative Pharmacokinetic Parameters of Mezlocillin and Related Beta-Lactams in Humans
| Parameter | Mezlocillin | Ticarcillin | Piperacillin | Azlocillin |
|---|---|---|---|---|
| Protein Binding (%) | 20-40 | 45 | 20-30 | 20-40 |
| Elimination Half-life (hr) | 0.8-1.1 | 1.0-1.2 | 0.8-1.2 | 0.8-1.1 |
| Primary Route of Excretion | Renal and Biliary | Renal | Renal | Renal and Biliary |
(Data synthesized from multiple sources)
Resistance Profile Comparisons with Other Beta-Lactam Antibiotics
The emergence of bacterial resistance is a critical factor in the clinical utility of any antibiotic. Mezlocillin, like other penicillins, is susceptible to inactivation by various beta-lactamase enzymes produced by bacteria. nih.govsci-hub.se This is a primary mechanism of resistance.
Strains of Staphylococcus aureus that produce penicillinase are typically resistant to mezlocillin. sci-hub.se Similarly, many beta-lactamase-producing strains of gram-negative bacteria can exhibit resistance. nih.gov The development of resistance during therapy has been a noted concern with acylaminopenicillins.
In a comparative study, infections due to mezlocillin-resistant Staphylococcus aureus were more frequent in patients receiving mezlocillin prophylaxis compared to those receiving cefuroxime. nih.gov Another trial also noted infections in the mezlocillin group caused by antibiotic-resistant staphylococci. nih.gov
The β-lactamase (bla) gene, which confers resistance to ampicillin, also confers resistance to carbenicillin, a semi-synthetic analog of ampicillin. researchgate.net Carbenicillin is reported to be more stable than ampicillin, which can result in fewer satellite colonies on selection plates in a laboratory setting. addgene.org While mezlocillin has a broad spectrum of activity, the potential for resistance, particularly from beta-lactamase-producing organisms, necessitates careful consideration and often combination therapy in clinical practice.
The activity of mezlocillin against some Enterobacteriaceae is a notable advantage over older penicillins. nih.gov However, the increased prevalence of extended-spectrum beta-lactamases (ESBLs) in these organisms can confer resistance to mezlocillin. The resistance profiles of mezlocillin and other penicillins are thus closely tied to the prevalence and types of beta-lactamases present in the bacterial population.
Q & A
Basic Research Questions
Q. What are the standard analytical procedures for assessing the purity and potency of mezlocillin sodium monohydrate in pharmaceutical research?
- Methodological Answer : The United States Pharmacopeia (USP) outlines validated protocols for purity and potency analysis. Key steps include:
- Chromatographic Assay : Use a mobile phase of water, tetrahydrofuran, and methanol (60:25:15) with HPLC to quantify mezlocillin content. Prepare standard solutions at ~0.5 mg/mL and validate system suitability using resolution solutions .
- Endotoxin Testing : Ensure bacterial endotoxin levels do not exceed 0.06 USP units/mg via the 〈85〉 test .
- Sterility and Particulate Matter : Follow Membrane Filtration (〈71〉) for sterility and 〈788〉 guidelines for particulate matter in small-volume injections .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA HCS guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and respiratory protection if ventilation is inadequate .
- Exposure Response : For skin contact, wash thoroughly with water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Keep containers tightly sealed in dry, dark conditions to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize chromatographic conditions to resolve contradictions in assay data for this compound?
- Methodological Answer : Contradictions may arise from mobile phase variability or sample preparation inconsistencies. Strategies include:
- Mobile Phase Adjustment : Modify the water/tetrahydrofuran/methanol ratio (e.g., 60:25:15) to improve peak resolution. Validate adjustments using system suitability tests with resolution solutions .
- Sample Preparation : Ensure precise reconstitution (e.g., 25 mL volumetric flask with internal standard solution) and sonication to dissolve aggregates .
- Data Validation : Cross-reference assay results with alternative methods like specific rotation (+34° to +40°) or loss on drying (≤0.5%) to confirm accuracy .
Q. What methodological approaches are recommended for evaluating the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should address:
- Kinetic Degradation : Monitor peroxomonosulfate-induced oxidation in alkaline media via UV absorbance at 290 nm. Use kinetic modeling (e.g., pseudo-first-order rate constants) to predict degradation pathways .
- Environmental Stressors : Exclude samples to light, humidity, and temperatures >25°C. Accelerated stability testing (e.g., 40°C/75% RH) can simulate long-term storage effects .
- Bioanalytical Validation : Pair HPLC with mass spectrometry to identify degradation products and validate stability-indicating assays .
Q. How can researchers address conflicting data in comparative efficacy studies of this compound against other β-lactam antibiotics?
- Methodological Answer :
- Experimental Design : Use PICO (Population: Bacterial strains; Intervention: Mezlocillin; Comparison: Piperacillin/Ceftazidime; Outcome: MIC50/MIC90) to standardize comparisons .
- Statistical Analysis : Apply multivariate regression to control for confounding variables (e.g., inoculum effect, pH variability). Report absolute values (e.g., colony counts) alongside derived metrics (e.g., inhibition zones) .
- Reproducibility : Adhere to USP 〈71〉 sterility protocols and predefine exclusion criteria (e.g., endotoxin contamination) to minimize bias .
Q. What frameworks are effective for formulating hypothesis-driven research questions on this compound's mechanism of action?
- Methodological Answer :
- FINER Criteria : Ensure questions are Feasible (e.g., in vitro models), Interesting (novel resistance mechanisms), Novel (understudied Gram-negative targets), Ethical, and Relevant (clinical applicability) .
- SPIDER Framework : Define Sample (bacterial isolates), Phenomenon of Interest (β-lactamase inhibition), Design (time-kill assays), Evaluation (MIC shifts), Research type (experimental) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
